Pyrolan

Description

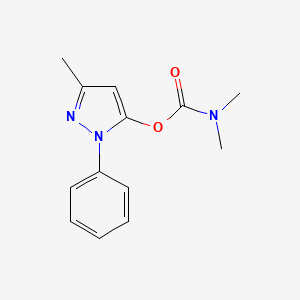

Structure

3D Structure

Properties

IUPAC Name |

(5-methyl-2-phenylpyrazol-3-yl) N,N-dimethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-10-9-12(18-13(17)15(2)3)16(14-10)11-7-5-4-6-8-11/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEDIWDLJKRKBFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)OC(=O)N(C)C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 | |

| Record name | PYROLAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20975 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6042361 | |

| Record name | Pyrolan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pyrolan is a crystalline solid. (NTP, 1992) | |

| Record name | PYROLAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20975 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

320 to 324 °F at 0.2 mmHg (NTP, 1992) | |

| Record name | PYROLAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20975 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Soluble (NTP, 1992) | |

| Record name | PYROLAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20975 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

87-47-8 | |

| Record name | PYROLAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20975 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pyrolan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrolan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PYROLAN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404297 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrolan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PYROLAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/868K72C292 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

122 °F (NTP, 1992) | |

| Record name | PYROLAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20975 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

Pyrolan's Mechanism of Action on Acetylcholinesterase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrolan, a carbamate insecticide, exerts its neurotoxic effects through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This technical guide delineates the core mechanism of action of this compound on acetylcholinesterase, drawing upon the well-established principles of carbamate insecticide toxicology. Due to the limited availability of specific quantitative data for this compound, this document focuses on the generalized, yet highly relevant, mechanism of action shared by carbamate inhibitors. We will explore the kinetics of this interaction, provide detailed experimental protocols for its investigation, and visualize the involved pathways and workflows.

Introduction to Acetylcholinesterase and Carbamate Inhibition

Acetylcholinesterase is a serine hydrolase that plays a crucial role in terminating nerve impulses at cholinergic synapses.[1] It catalyzes the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a reaction essential for allowing cholinergic neurons to return to their resting state after activation.[2][3] The active site of AChE contains a catalytic triad of serine, histidine, and glutamate residues.[3]

Carbamate insecticides, including this compound, are known inhibitors of AChE.[2] Their mechanism of action involves the carbamylation of the serine residue within the enzyme's active site, rendering the enzyme temporarily inactive. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, resulting in hyperstimulation of nicotinic and muscarinic receptors and subsequent disruption of neurotransmission.

The Core Mechanism: Reversible Carbamylation

The interaction between a carbamate inhibitor like this compound and acetylcholinesterase is a multi-step process that can be characterized as a reversible or pseudo-irreversible inhibition. The general steps are as follows:

-

Formation of a Reversible Enzyme-Inhibitor Complex: The carbamate inhibitor initially binds non-covalently to the active site of acetylcholinesterase, forming a reversible Michaelis-Menten complex.

-

Carbamylation of the Active Site: The serine hydroxyl group in the active site attacks the carbonyl carbon of the carbamate. This results in the formation of a carbamylated enzyme, where the carbamoyl moiety is covalently attached to the serine residue, and the alcohol portion of the carbamate is released.

-

Spontaneous Reactivation (Decarbamylation): The carbamylated enzyme is relatively stable but can undergo spontaneous hydrolysis to regenerate the active enzyme. The rate of this decarbamylation is significantly slower than the deacetylation that occurs with the natural substrate, acetylcholine, but is generally faster than the dephosphorylation caused by organophosphate inhibitors.

This cycle of inhibition and slow reactivation is what defines the "pseudo-irreversible" nature of many carbamate insecticides.

Quantitative Analysis of Acetylcholinesterase Inhibition

| Carbamate Inhibitor | Enzyme Source | IC50 Value | Ki Value | Inhibition Type | Reference |

| Physostigmine | Human AChE | ~7.6 nM | - | Competitive | (Implied) |

| Rivastigmine | Human AChE | ~4.1 µM | - | Mixed | |

| Carbaryl | Not Specified | Not Specified | Not Specified | Reversible | (General) |

| Aldicarb | Not Specified | Not Specified | Not Specified | Reversible | (General) |

Note: The lack of specific data for this compound underscores the need for further experimental investigation to accurately quantify its inhibitory potency against acetylcholinesterase.

Experimental Protocols for Studying Acetylcholinesterase Inhibition

The most common method for determining the in vitro inhibition of acetylcholinesterase by compounds like this compound is the Ellman's assay. This colorimetric method provides a robust and high-throughput-compatible way to measure enzyme activity.

Principle of the Ellman's Assay

The assay measures the activity of acetylcholinesterase by quantifying the production of thiocholine. Acetylthiocholine is used as a substrate, which is hydrolyzed by the enzyme to produce thiocholine and acetate. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring the absorbance at 412 nm. The rate of color development is proportional to the acetylcholinesterase activity.

Detailed Experimental Protocol

Materials:

-

Acetylcholinesterase (e.g., from electric eel or human recombinant)

-

Acetylthiocholine iodide (ATCI) - Substrate

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

This compound (or other test inhibitor) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control inhibitor (e.g., physostigmine)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of acetylcholinesterase in phosphate buffer.

-

Prepare a stock solution of ATCI in phosphate buffer.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare serial dilutions of the this compound test solution and the positive control.

-

-

Assay Setup (in a 96-well plate):

-

Test wells: Add a specific volume of phosphate buffer, DTNB solution, and the this compound solution at various concentrations.

-

Control wells (100% activity): Add the same volumes of phosphate buffer, DTNB solution, and the solvent used for the test compound.

-

Blank wells: Add the same volumes of phosphate buffer and DTNB solution, but no enzyme.

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 5-15 minutes) to allow the inhibitor to interact with the enzyme.

-

-

Initiation of the Reaction:

-

Add the ATCI substrate solution to all wells simultaneously to start the reaction.

-

-

Measurement:

-

Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (kinetic measurement) for a defined period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

Calculate the rate of the reaction (V) for each well from the linear portion of the absorbance vs. time plot.

-

Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

To determine the type of inhibition and the Ki value, the assay should be performed with varying concentrations of both the substrate (ATCI) and the inhibitor (this compound). The data can then be analyzed using Lineweaver-Burk or Dixon plots.

-

Visualizing the Mechanism and Workflow

Signaling Pathway of Acetylcholinesterase Inhibition by this compound

The following diagram illustrates the molecular interactions at the cholinergic synapse and the point of disruption by this compound.

Caption: Inhibition of acetylcholinesterase by this compound at the cholinergic synapse.

Experimental Workflow for Investigating this compound's Inhibition of Acetylcholinesterase

This diagram outlines the logical steps involved in the experimental determination of this compound's inhibitory effects on acetylcholinesterase.

Caption: Experimental workflow for determining the kinetics of this compound's inhibition of acetylcholinesterase.

Conclusion

This compound, as a carbamate insecticide, functions by inhibiting acetylcholinesterase through a mechanism of reversible carbamylation of the enzyme's active site serine residue. This leads to an accumulation of acetylcholine and subsequent neurotoxicity. While specific quantitative kinetic data for this compound remains elusive in the current body of scientific literature, the well-established methodologies described herein provide a clear framework for its determination. The provided diagrams offer a visual representation of the molecular mechanism and the experimental steps required for its elucidation. Further research is warranted to precisely characterize the inhibitory profile of this compound and to better understand its toxicological and potential pharmacological properties.

References

- 1. A case report of cholinesterase inhibitor poisoning: cholinesterase activities and analytical methods for diagnosis and clinical decision making - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acetylcholinesterase - Wikipedia [en.wikipedia.org]

Pyrolan as a Reversible Inhibitor of Acetylcholinesterase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Pyrolan

This compound, also known by its chemical name 3-Methyl-1-phenyl-1H-pyrazol-5-yl dimethylcarbamate and manufacturer's code G-22008, is a crystalline solid belonging to the carbamate class of pesticides.[1][2] Carbamate pesticides were first introduced in the 1950s and are widely used in agriculture and public health to control insect populations.[1] The primary mode of action for these compounds is the inhibition of acetylcholinesterase (AChE), an enzyme essential for the proper functioning of the nervous system in both insects and mammals.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 87-47-8 | |

| Molecular Formula | C13H15N3O2 | |

| Molecular Weight | 245.28 g/mol | |

| Appearance | Crystalline solid | |

| Melting Point | 50°C | |

| Boiling Point | 160-162°C at 0.2 mmHg | |

| Solubility | Possesses water and lipid solubility |

The Role of Acetylcholinesterase in Cholinergic Signaling

Acetylcholinesterase is a serine hydrolase that plays a crucial role in terminating nerve impulses at cholinergic synapses. During neurotransmission, acetylcholine (ACh) is released from the presynaptic neuron and binds to nicotinic and muscarinic receptors on the postsynaptic membrane, propagating the nerve signal. To ensure the precise control of signaling, ACh must be rapidly removed from the synaptic cleft. AChE, located in the synaptic cleft, catalyzes the hydrolysis of ACh into choline and acetic acid, effectively ending the signal transmission. The inhibition of AChE leads to an accumulation of ACh in the synapse, resulting in continuous stimulation of cholinergic receptors, which can lead to neurotoxicity.

Mechanism of Reversible Inhibition of AChE by this compound

This compound, like other carbamate insecticides, functions as a reversible inhibitor of AChE. The mechanism of inhibition involves the carbamylation of a serine residue within the active site of the enzyme. This process can be described in two main steps:

-

Formation of a Carbamylated Enzyme: this compound binds to the active site of AChE, and the dimethylcarbamoyl moiety is transferred to the hydroxyl group of a catalytically active serine residue. This results in the formation of a carbamylated enzyme and the release of the leaving group (3-methyl-1-phenyl-5-hydroxypyrazole).

-

Spontaneous Reactivation (Decarbamylation): The carbamylated AChE is relatively stable but can undergo spontaneous hydrolysis. This decarbamylation process regenerates the active enzyme, restoring its function. The rate of this reactivation is significantly slower than the deacetylation that occurs during the hydrolysis of acetylcholine, but it is this reversibility that distinguishes carbamate inhibitors from irreversible organophosphate inhibitors.

The reversibility of the inhibition is a key characteristic of carbamate pesticides.

Quantitative Analysis of AChE Inhibition

The potency of an AChE inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The Ki value is a measure of the binding affinity of the inhibitor to the enzyme.

Table 2: AChE Inhibition Data for Selected Carbamate Insecticides

| Compound | Organism/Enzyme Source | IC50 | Ki | Reference |

| Carbaryl | Rat Brain | 1.4 µM | - | (Implied from study) |

| Physostigmine | Electric Eel | - | 0.02 µM | |

| Neostigmine | Electric Eel | - | 0.02 µM | |

| Rivastigmine | Human Recombinant | 4.15 µM | - |

Note: This table provides context for the inhibitory potential of carbamates. The absence of specific data for this compound highlights a gap in the publicly available literature.

Experimental Protocol for Determining AChE Inhibition

The most common method for determining AChE activity and inhibition is the colorimetric assay developed by Ellman. This assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured spectrophotometrically.

Principle

AChE hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine and acetate. The produced thiocholine reacts with DTNB (Ellman's reagent) to form 5-thio-2-nitrobenzoate (TNB), which has a strong absorbance at 412 nm. The rate of color development is proportional to the AChE activity. In the presence of an inhibitor like this compound, the rate of this reaction will decrease.

Materials

-

Acetylcholinesterase (from a suitable source, e.g., electric eel, human erythrocytes, or recombinant)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

This compound (or other test inhibitor)

-

Solvent for inhibitor (e.g., DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure

-

Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare a stock solution of ATCI in deionized water.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions to the desired test concentrations.

-

-

Assay Setup (in a 96-well plate):

-

Blank wells: Add buffer and DTNB.

-

Control wells (100% activity): Add buffer, DTNB, AChE, and the solvent used for the inhibitor.

-

Test wells: Add buffer, DTNB, AChE, and the desired concentration of this compound solution.

-

-

Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiation of Reaction: Add the ATCI solution to all wells simultaneously to start the enzymatic reaction.

-

Kinetic Measurement: Immediately place the microplate in the reader and measure the change in absorbance at 412 nm over time (e.g., every 30 seconds for 5-10 minutes).

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well (change in absorbance per unit time).

-

Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

-

Plot the % inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

To determine the inhibition constant (Ki) and the type of inhibition (e.g., competitive, non-competitive), the assay should be repeated with varying concentrations of both the substrate (ATCI) and the inhibitor (this compound). The data can then be analyzed using Lineweaver-Burk or Dixon plots.

-

Downstream Effects of AChE Inhibition

The inhibition of AChE by this compound leads to an accumulation of acetylcholine in the synaptic cleft, resulting in the hyperstimulation of postsynaptic cholinergic receptors (nicotinic and muscarinic). This overstimulation disrupts normal nerve function and is responsible for the toxic effects observed in insects and the potential toxicity in non-target organisms.

The downstream effects of excessive cholinergic stimulation can be broadly categorized by the mnemonic "SLUDGEM" for muscarinic effects and include effects on nicotinic receptors.

-

Muscarinic Effects (SLUDGEM):

-

S alivation

-

L acrimation (tearing)

-

U rination

-

D efecation

-

G astrointestinal cramping

-

E mesis (vomiting)

-

M iosis (pupil constriction)

-

-

Nicotinic Effects:

-

Muscle fasciculations (twitching)

-

Muscle weakness

-

Paralysis (including respiratory muscles)

-

Tachycardia and hypertension (due to stimulation of sympathetic ganglia)

-

In the central nervous system, cholinergic overstimulation can lead to tremors, convulsions, and eventually, respiratory failure, which is often the cause of death in acute poisoning.

References

Methodological & Application

Application Notes and Protocols: Pyrolan in Agricultural Pest Management

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrolan, also known by its synonym Isolan and the code G-22008, is a synthetic carbamate insecticide.[1][2] Carbamate insecticides are derivatives of carbamic acid and function as neurotoxins in insects, exhibiting a mechanism of action similar to organophosphate insecticides.[2][3] this compound has been historically utilized in agricultural applications for the control of various insect pests.[1] Notably, it possesses systemic properties, making it effective against sucking insects like aphids. This document provides detailed application notes, experimental protocols, and a summary of available data on this compound for research and development purposes.

Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | 3-methyl-1-phenyl-1H-pyrazol-5-yl dimethylcarbamate | |

| Synonyms | Pyralan, G-22008, Isolan | |

| CAS Number | 87-47-8 | |

| Molecular Formula | C13H15N3O2 | |

| Molecular Weight | 245.28 g/mol | |

| Appearance | Crystalline solid | |

| Solubility | Soluble in water |

Mechanism of Action: Cholinesterase Inhibition

This compound, like other carbamate insecticides, exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects. AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at the synaptic cleft. By inhibiting AChE, this compound causes an accumulation of ACh, leading to continuous nerve stimulation, paralysis, and ultimately, the death of the insect. This inhibition is reversible as carbamates form an unstable complex with the enzyme.

Quantitative Efficacy Data

| Target Pest | Common Name | Life Stage | Bioassay Method | LC50 / LD50 | 95% Confidence Interval | Reference |

| Myzus persicae | Green Peach Aphid | Adult / Nymph | Systemic Uptake | Data Not Available | Data Not Available | |

| Tetranychus urticae | Two-spotted Spider Mite | Adult / Nymph | Leaf Dip / Spray | Data Not Available | Data Not Available | |

| Aphis fabae | Black Bean Aphid | Adult / Nymph | Systemic Uptake | Data Not Available | Data Not Available | |

| Musca domestica | Housefly | Adult | Topical Application | Data Not Available | Data Not Available |

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound or other carbamate insecticides.

Insect Bioassay: Systemic Efficacy against Aphids (e.g., Myzus persicae)

This protocol is designed to assess the systemic activity of an insecticide when taken up by the plant.

Methodology:

-

Plant Preparation: Grow host plants (e.g., cabbage or bell pepper for Myzus persicae) hydroponically or in a soil-free medium to ensure controlled uptake of the test compound.

-

Insecticide Solutions: Prepare a series of dilutions of this compound in the hydroponic nutrient solution. Include a control group with nutrient solution only.

-

Systemic Application: Place the roots of the prepared plants into the respective insecticide solutions for a defined period (e.g., 24-48 hours) to allow for systemic uptake.

-

Insect Infestation: After the uptake period, transfer a known number of synchronized age-group aphids (e.g., 10-20 adults or late-instar nymphs) onto the leaves of each plant using a fine brush.

-

Mortality Assessment: Assess aphid mortality at 24, 48, and 72 hours after infestation. Aphids that are unable to move when prodded with a fine brush are considered dead.

-

Data Analysis: Calculate the percentage mortality for each concentration and correct for control mortality using Abbott's formula. Determine the LC50 value using probit analysis.

Acetylcholinesterase (AChE) Inhibition Assay

This in vitro assay measures the degree of AChE inhibition by this compound.

Methodology:

-

Enzyme and Substrate Preparation: Prepare a solution of acetylcholinesterase (from a commercial source, e.g., electric eel) and a separate solution of the substrate, acetylthiocholine iodide (ATCI). Also, prepare a solution of the chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).

-

Inhibitor Incubation: In a 96-well microplate, add the AChE solution to wells containing various concentrations of this compound (dissolved in an appropriate solvent like DMSO, then diluted in buffer) and a control (solvent only). Incubate for a defined period (e.g., 15-30 minutes) at a controlled temperature to allow for enzyme inhibition.

-

Enzymatic Reaction: Initiate the reaction by adding the ATCI and DTNB solutions to each well.

-

Spectrophotometric Measurement: Measure the absorbance at 412 nm at regular intervals. The rate of color change (yellow) is proportional to the AChE activity.

-

Data Analysis: Calculate the percentage of AChE inhibition for each this compound concentration compared to the control. Determine the IC50 value (the concentration of this compound that causes 50% inhibition of AChE activity).

Pesticide Residue Analysis in Plant Tissues

This protocol outlines a general procedure for determining the concentration of this compound residues in crop samples.

Methodology:

-

Sample Preparation: Homogenize a representative sample of the crop tissue (e.g., leaves, fruit).

-

Extraction: Use a suitable extraction method, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. This typically involves extraction with acetonitrile followed by the addition of salts to induce phase separation.

-

Cleanup: Further purify the extract using dispersive solid-phase extraction (d-SPE) with appropriate sorbents to remove interfering matrix components like pigments and lipids.

-

Instrumental Analysis: Analyze the final extract using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for sensitive and selective detection and quantification of this compound residues.

-

Quantification: Quantify the amount of this compound in the sample by comparing the peak area from the sample to a calibration curve generated from certified reference standards.

Safety Precautions

This compound is a cholinesterase inhibitor and should be handled with extreme care. Users should wear appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection. All work with the pure compound or concentrated solutions should be conducted in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

This compound is a carbamate insecticide with a well-understood mechanism of action involving the inhibition of acetylcholinesterase. Its systemic properties make it particularly suitable for managing sucking pests in agricultural settings. While specific quantitative efficacy data against a broad range of agricultural pests is limited in recent literature, the provided protocols offer a robust framework for researchers to evaluate the insecticidal properties of this compound and similar compounds. Further investigation into historical data may provide more specific efficacy values to aid in its potential re-evaluation or in the development of new pest management strategies.

References

- 1. Isolan | C10H17N3O2 | CID 8393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C13H15N3O2 | CID 6888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Toxicity of novel neurotoxic insecticides on Tetranychus urticae and various phytophagous and predatory mite species - PubMed [pubmed.ncbi.nlm.nih.gov]

Protocol for Pyrolan Bioassay in Drosophila melanogaster

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for conducting bioassays with Pyrolan, a carbamate insecticide, using the model organism Drosophila melanogaster. This compound functions as a cholinesterase inhibitor, and this protocol outlines methods for determining its lethal and sublethal effects, including impacts on mortality, locomotor function, and acetylcholinesterase (AChE) activity.[1] These protocols are designed for researchers in toxicology, pharmacology, and drug development to assess the biological effects of this compound and similar compounds.

Introduction

This compound is a synthetic carbamate insecticide that exerts its toxic effect by inhibiting acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[1] Inhibition of AChE leads to an accumulation of acetylcholine at the synaptic cleft, causing continuous nerve stimulation, paralysis, and ultimately death in insects. Drosophila melanogaster is a powerful model organism for toxicological studies due to its short life cycle, well-characterized genome, and the availability of numerous genetic tools. This protocol details the procedures for evaluating the toxicity of this compound in both adult and larval stages of D. melanogaster.

Mechanism of Action: Cholinesterase Inhibition

This compound, like other carbamate insecticides, reversibly carbamoylates the serine hydroxyl group in the active site of acetylcholinesterase. This prevents acetylcholine from binding to the enzyme and being hydrolyzed. The accumulation of acetylcholine in the nervous system leads to hyperexcitability, loss of coordinated movement, and eventually paralysis.

Caption: Mechanism of this compound as a cholinesterase inhibitor.

Experimental Protocols

Materials and Reagents

-

Drosophila melanogaster (e.g., Canton-S or other wild-type strain)

-

Standard Drosophila medium

-

This compound (analytical grade)

-

Solvent for this compound (e.g., acetone or ethanol)

-

Sucrose

-

Distilled water

-

Vials for fly culture and exposure

-

Micropipettes

-

Acetylcholinesterase (AChE) activity assay kit

-

Phosphate buffered saline (PBS)

-

Homogenizer

-

Spectrophotometer

Acute Toxicity Bioassay (Adult Flies)

This protocol determines the median lethal concentration (LC50) of this compound in adult flies using a feeding assay.

Experimental Workflow

Caption: Workflow for the adult acute toxicity bioassay.

Procedure:

-

Preparation of this compound Solutions: Prepare a stock solution of this compound in a suitable solvent. From this stock, create a series of dilutions in a 5% sucrose solution. A suggested starting range, based on the toxicity of other carbamate insecticides in Drosophila, is 0.1, 1, 10, 100, and 500 µg/mL.[2] A control solution should contain the same concentration of the solvent without this compound.

-

Fly Preparation: Collect adult flies (3-5 days old) and anesthetize them lightly with CO2 or by cooling.

-

Exposure: Place 20-25 flies of a single sex into a vial containing a filter paper disc saturated with 200 µL of a specific this compound dilution or the control solution.

-

Incubation: Keep the vials at a constant temperature (e.g., 25°C) and humidity.

-

Mortality Assessment: Record the number of dead flies at 24, 48, and 72 hours post-exposure. Flies that are immobile and do not respond to gentle prodding are considered dead.

-

LC50 Calculation: Use the mortality data to calculate the LC50 value using probit analysis or other appropriate statistical software.

Sublethal Effects: Negative Geotaxis Assay

This assay assesses locomotor deficits, a common sublethal effect of neurotoxic insecticides.

Procedure:

-

Exposure: Expose adult flies to sublethal concentrations of this compound (e.g., concentrations below the calculated LC50) for 24 hours as described in the acute toxicity assay.

-

Apparatus: Use a vertical glass or plastic column (e.g., a 25 cm long, 1.5 cm diameter tube) with a line marked 8 cm from the bottom.

-

Assay:

-

Transfer a group of 10-15 flies into the column and allow them to acclimatize for 5 minutes.

-

Gently tap the column to bring all flies to the bottom.

-

Record the number of flies that climb past the 8 cm mark within 10 seconds.

-

Repeat the assay 3-5 times for each group of flies, with a 1-minute rest period between trials.

-

-

Data Analysis: Calculate the percentage of flies that successfully climb for each concentration and compare it to the control group.

Acetylcholinesterase (AChE) Activity Assay

This biochemical assay directly measures the inhibition of AChE by this compound.

Procedure:

-

Exposure: Expose adult flies to various concentrations of this compound for a defined period (e.g., 24 hours).

-

Sample Preparation:

-

Homogenize the heads of 5-10 flies in cold PBS.

-

Centrifuge the homogenate to pellet cellular debris.

-

Collect the supernatant for the AChE activity measurement.

-

-

AChE Assay:

-

Use a commercial acetylcholinesterase activity assay kit and follow the manufacturer's instructions. These kits are typically based on the Ellman method, where the hydrolysis of acetylthiocholine by AChE produces a colored product that can be measured spectrophotometrically.

-

-

Data Analysis: Calculate the AChE activity for each this compound concentration and express it as a percentage of the activity in the control group.

Data Presentation

Quantitative data should be summarized in tables for clear comparison. Below are example tables with hypothetical data for this compound, based on typical results for carbamate insecticides.

Table 1: Acute Toxicity of this compound in Adult D. melanogaster

| This compound Concentration (µg/mL) | Mortality (%) at 24h | Mortality (%) at 48h | Mortality (%) at 72h |

| Control (Solvent only) | 0 | 2 | 5 |

| 0.1 | 5 | 10 | 15 |

| 1 | 20 | 35 | 50 |

| 10 | 60 | 85 | 95 |

| 100 | 100 | 100 | 100 |

| 500 | 100 | 100 | 100 |

Table 2: Sublethal Effects of this compound on Locomotor Activity (Negative Geotaxis)

| This compound Concentration (µg/mL) | Successful Climbers (%) |

| Control (Solvent only) | 95 |

| 0.01 | 80 |

| 0.1 | 65 |

| 1 | 30 |

Table 3: Inhibition of Acetylcholinesterase (AChE) Activity by this compound

| This compound Concentration (µg/mL) | AChE Activity (% of Control) |

| Control (Solvent only) | 100 |

| 0.01 | 85 |

| 0.1 | 50 |

| 1 | 20 |

Conclusion

The protocols outlined in this document provide a comprehensive framework for assessing the toxicity of this compound in Drosophila melanogaster. By combining acute toxicity testing with sublethal behavioral and biochemical assays, researchers can gain a detailed understanding of the insecticide's effects. The use of Drosophila as a model system offers a rapid and cost-effective means to screen for the toxicity of novel compounds and to investigate the mechanisms of action of known toxicants.

References

Application Notes and Protocols: Pyrolan as a Positive Control in Cholinesterase Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholinesterase enzymes, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), play a crucial role in regulating cholinergic neurotransmission by hydrolyzing the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for conditions such as Alzheimer's disease, myasthenia gravis, and glaucoma. In the development of novel cholinesterase inhibitors, robust and reliable in vitro assays are essential. A critical component of these assays is the use of a well-characterized positive control to validate assay performance and normalize results.

Pyrolan (CAS No. 87-47-8), a carbamate insecticide, is a known cholinesterase inhibitor.[1][2] Like other carbamates, it acts by carbamylating the serine residue in the active site of cholinesterases, leading to a reversible inhibition of their activity.[2] Its established inhibitory properties make it a suitable candidate for use as a positive control in cholinesterase inhibition assays.

These application notes provide a detailed protocol for utilizing this compound as a positive control in a colorimetric cholinesterase assay based on the Ellman's method.

Mechanism of Action of this compound

This compound is a carbamate compound that functions as a reversible inhibitor of cholinesterases.[2] The mechanism involves the transfer of its dimethylcarbamoyl group to the active site serine of the enzyme, forming a transiently stable carbamylated enzyme. This covalent modification renders the enzyme inactive. The subsequent decarbamoylation and regeneration of the active enzyme are significantly slower than the deacetylation that occurs with the natural substrate, acetylcholine, resulting in effective inhibition.

Quantitative Data for Cholinesterase Inhibition

Researchers are advised to experimentally determine the IC50 values for this compound using the protocol provided below. For comparative purposes, the table below includes reported IC50 values for other well-known cholinesterase inhibitors.

| Inhibitor | Enzyme | IC50 (µM) | Reference |

| Donepezil | AChE (human) | 0.0067 | [3] |

| Rivastigmine | AChE (human) | 4.1 | |

| Galanthamine | AChE (human) | 0.35 | |

| Compound 5 | AChE (Electrophorus electricus) | 0.26 | |

| Compound 5 | BChE (equine serum) | 0.19 | |

| Carbamate 1 | BChE (human) | 0.12 | |

| Carbamate 7 | BChE (human) | 0.38 |

Note: The IC50 values can vary depending on the enzyme source, substrate concentration, and assay conditions.

Experimental Protocols

The following protocol describes the use of the Ellman's method for determining cholinesterase activity and inhibition, with this compound as a positive control. This method is based on the reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) with thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine iodide (ATCI) by cholinesterase. The resulting yellow product, 5-thio-2-nitrobenzoate (TNB), is measured spectrophotometrically at 412 nm.

Materials and Reagents

-

Acetylcholinesterase (AChE) from electric eel or human recombinant

-

Butyrylcholinesterase (BChE) from equine serum or human recombinant

-

This compound (CAS 87-47-8)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (0.1 M, pH 8.0)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Reagent Preparation

-

Phosphate Buffer (0.1 M, pH 8.0): Prepare by dissolving appropriate amounts of monobasic and dibasic sodium phosphate in distilled water and adjusting the pH to 8.0.

-

DTNB Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of phosphate buffer.

-

ATCI Solution (10 mM): Dissolve 28.9 mg of ATCI in 10 mL of phosphate buffer. Prepare this solution fresh daily.

-

Enzyme Solution (AChE or BChE): Prepare a stock solution of the enzyme in phosphate buffer. The final concentration in the assay should be optimized to yield a linear reaction rate for at least 10-15 minutes.

-

This compound Stock Solution (10 mM): Dissolve 2.45 mg of this compound in 1 mL of DMSO.

-

This compound Working Solutions: Prepare serial dilutions of the this compound stock solution in phosphate buffer to obtain a range of concentrations for IC50 determination. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects on enzyme activity.

Assay Procedure

-

Plate Setup:

-

Blank: 170 µL of phosphate buffer.

-

Negative Control (100% Activity): 150 µL of phosphate buffer + 20 µL of enzyme solution.

-

Positive Control (this compound): 140 µL of phosphate buffer + 10 µL of this compound working solution + 20 µL of enzyme solution.

-

Test Compound: 140 µL of phosphate buffer + 10 µL of test compound solution + 20 µL of enzyme solution.

-

-

Pre-incubation: Add the respective components (buffer, this compound/test compound, enzyme) to the wells of a 96-well plate. Mix gently and pre-incubate for 15 minutes at room temperature to allow the inhibitor to interact with the enzyme.

-

Initiation of Reaction: Add 10 µL of DTNB solution to all wells, followed by the addition of 20 µL of ATCI solution to initiate the enzymatic reaction. The final volume in each well will be 200 µL.

-

Measurement: Immediately measure the absorbance at 412 nm in kinetic mode, taking readings every minute for 10-15 minutes using a microplate reader. Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 10 minutes) and then measure the absorbance.

Data Analysis

-

Calculate the rate of reaction (V): Determine the change in absorbance per minute (ΔA/min) for each well from the linear portion of the kinetic curve.

-

Calculate the percentage of inhibition: % Inhibition = [1 - (V_inhibitor / V_control)] * 100 Where V_inhibitor is the reaction rate in the presence of the inhibitor and V_control is the reaction rate of the negative control.

-

Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Visualizations

Cholinergic Signaling Pathway

Caption: Cholinergic synapse illustrating acetylcholine synthesis, release, receptor binding, and hydrolysis by AChE, which is inhibited by this compound.

Experimental Workflow for Cholinesterase Inhibition Assay

Caption: A step-by-step workflow for the cholinesterase inhibition assay using this compound as a positive control.

Logical Relationship of Ellman's Assay

Caption: The logical relationship of the components in the Ellman's assay for cholinesterase activity measurement.

References

Application Notes and Protocols for High-Throughput Screening of Pyrolan Analogs for Insecticidal Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrolan, a carbamate insecticide, exerts its insecticidal effect through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the insect nervous system.[1] Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine, resulting in paralysis and death of the insect. The development of novel this compound analogs with improved efficacy, selectivity, and environmental safety profiles is of significant interest in agrochemical research. High-throughput screening (HTS) provides a rapid and efficient means to evaluate large libraries of such analogs to identify promising lead compounds.

These application notes provide detailed protocols for both biochemical and whole-organism HTS assays to assess the insecticidal activity of this compound analogs.

I. Biochemical High-Throughput Screening: Acetylcholinesterase Inhibition Assay

This assay quantitatively measures the ability of this compound analogs to inhibit the activity of acetylcholinesterase. The most common and cost-effective method for this is the Ellman's assay.[1]

Principle

The Ellman's assay is a colorimetric method that measures the activity of AChE. The enzyme hydrolyzes the substrate acetylthiocholine (ATC) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB²⁻), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm. The rate of color development is proportional to AChE activity. In the presence of an inhibitor like a this compound analog, the rate of the reaction decreases.

Experimental Protocol

Materials and Reagents:

-

96- or 384-well microplates

-

Multichannel pipette or automated liquid handling system

-

Microplate reader with absorbance detection at 412 nm

-

Acetylcholinesterase (AChE) from a relevant insect source (e.g., electric eel, housefly head)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

This compound (as a positive control)

-

Library of this compound analogs dissolved in a suitable solvent (e.g., DMSO)

Assay Procedure:

-

Compound Plating:

-

Dispense a small volume (e.g., 1 µL) of each this compound analog from the library into the wells of the microplate.

-

Include wells with a positive control (this compound at a known inhibitory concentration) and a negative control (solvent only).

-

-

Enzyme Addition:

-

Prepare a working solution of AChE in phosphate buffer.

-

Add the AChE solution to all wells of the microplate.

-

Incubate the plate for a predetermined time (e.g., 15 minutes) at room temperature to allow the compounds to interact with the enzyme.

-

-

Substrate Addition and Kinetic Reading:

-

Prepare a working solution of ATCI and DTNB in phosphate buffer.

-

Add the substrate/DTNB solution to all wells to initiate the reaction.

-

Immediately place the microplate in the reader and begin kinetic measurements of absorbance at 412 nm every 30-60 seconds for 10-20 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

-

Determine the percent inhibition for each this compound analog using the following formula: % Inhibition = [1 - (V_compound / V_negative_control)] * 100

-

For compounds showing significant inhibition, a dose-response curve should be generated by testing a range of concentrations.

-

Calculate the IC50 value (the concentration of the compound that causes 50% inhibition of enzyme activity) for each active analog.

Signaling Pathway Diagram

Caption: Acetylcholinesterase (AChE) Inhibition by a this compound Analog.

II. Whole-Organism High-Throughput Screening

This approach assesses the toxicity of this compound analogs directly on whole insects. This provides a more biologically relevant measure of insecticidal activity, as it accounts for factors such as cuticle penetration, metabolism, and target site accessibility. Model insects commonly used for HTS include the fruit fly (Drosophila melanogaster) and larvae of agricultural pests like the fall armyworm (Spodoptera frugiperda).

Experimental Protocol (using Drosophila melanogaster)

Materials and Reagents:

-

96-well plates

-

Adult Drosophila melanogaster (3-5 days old)

-

Fly food medium (standard cornmeal-yeast-agar diet)

-

Library of this compound analogs dissolved in a suitable solvent (e.g., acetone or ethanol) mixed with a feeding solution (e.g., 5% sucrose)

-

Automated liquid handling system or multichannel pipette

-

Incubator with controlled temperature and humidity

-

Stereomicroscope or automated imaging system for mortality assessment

Assay Procedure:

-

Diet Preparation and Compound Addition:

-

Prepare the fly food medium and dispense it into the wells of the 96-well plates.

-

Once the food has solidified, add a small volume of the this compound analog solution to the surface of the food in each well.

-

Include positive control wells (a known insecticide) and negative control wells (solvent in sucrose solution).

-

Allow the solvent to evaporate completely.

-

-

Insect Transfer:

-

Anesthetize the adult flies (e.g., with CO2 or by cooling).

-

Transfer a set number of flies (e.g., 5-10) into each well of the 96-well plate.

-

Seal the plates with a breathable membrane to prevent flies from escaping.

-

-

Incubation and Mortality Assessment:

-

Incubate the plates under controlled conditions (e.g., 25°C, 60% relative humidity, 12:12 light:dark cycle).

-

Assess mortality at specific time points (e.g., 24, 48, and 72 hours) by observing the number of dead flies in each well. A fly is considered dead if it is immobile after gentle tapping of the plate.

-

Data Analysis:

-

Calculate the percentage mortality for each this compound analog at each time point.

-

For active compounds, conduct dose-response studies with a range of concentrations to determine the LC50 (lethal concentration that kills 50% of the test population).

Experimental Workflow Diagram

Caption: High-Throughput Screening Workflow for Insecticidal Activity.

III. Data Presentation

Quantitative data from HTS should be summarized in a clear and structured format to facilitate the comparison of this compound analogs. The following tables are examples of how to present data from both the biochemical and whole-organism screens.

Table 1: Acetylcholinesterase (AChE) Inhibition by this compound Analogs

| Compound ID | Structure/Modification | AChE Inhibition (%) @ 10 µM | IC50 (µM) |

| This compound | (Reference) | 95.2 ± 2.1 | 0.85 |

| Analog-001 | R1 = -CH3, R2 = -H | 88.5 ± 3.5 | 1.23 |

| Analog-002 | R1 = -C2H5, R2 = -H | 92.1 ± 1.8 | 0.98 |

| Analog-003 | R1 = -CH3, R2 = -Cl | 75.3 ± 4.2 | 5.67 |

| ... | ... | ... | ... |

Data are presented as mean ± standard deviation.

Table 2: Insecticidal Activity of this compound Analogs against Drosophila melanogaster

| Compound ID | Mortality (%) @ 100 µg/cm² (48h) | LC50 (µg/cm²) |

| This compound | 98.1 ± 1.5 | 12.5 |

| Analog-001 | 90.3 ± 4.1 | 25.8 |

| Analog-002 | 96.7 ± 2.3 | 15.1 |

| Analog-003 | 65.2 ± 5.8 | 88.4 |

| ... | ... | ... |

Data are presented as mean ± standard deviation.

IV. Logical Relationship Diagram

The following diagram illustrates the logical progression from initial screening to lead candidate selection.

Caption: Logical Flow from HTS to Lead Candidate Identification.

References

Application Notes and Protocols for the Gas Chromatography-Mass Spectrometry (GC-MS) Detection of Pyrolan

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the detection and quantification of Pyrolan, a carbamate insecticide, using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, with the chemical name 3-methyl-1-phenyl-1H-pyrazol-5-yl dimethylcarbamate, is a thermally labile compound, and this protocol is optimized for its analysis. The methodology covers sample preparation from various matrices, detailed GC-MS instrument parameters, and data analysis procedures, including the predicted fragmentation pattern of this compound. All quantitative data is summarized in structured tables for clarity and ease of comparison.

Introduction

This compound is a carbamate insecticide identified by the CAS number 87-47-8.[1][2][3][4][5] Its chemical formula is C₁₃H₁₅N₃O₂, with a molecular weight of 245.28 g/mol . It is a crystalline solid with a melting point of 50°C and is soluble in water and fats. Due to its use as a pesticide, there is a need for robust and sensitive analytical methods for its detection in various environmental and biological matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. While carbamates are known to be thermally labile, GC-MS can be successfully employed for their analysis with careful optimization of the instrumental conditions, particularly the injector temperature, to prevent degradation. This application note provides a comprehensive protocol for the direct GC-MS analysis of this compound.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the matrix. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective technique for the extraction of pesticide residues from various food and environmental matrices.

2.1.1. QuEChERS Sample Preparation for Solid Matrices (e.g., Soil, Food)

-

Homogenization: Homogenize 10-15 g of the solid sample.

-

Extraction:

-

Place the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

-

Shake vigorously for 1 minute.

-

Centrifuge at ≥3000 rcf for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄.

-

Vortex for 30 seconds.

-

Centrifuge at ≥3000 rcf for 5 minutes.

-

-

Final Extract: The resulting supernatant is ready for GC-MS analysis.

2.1.2. Liquid-Liquid Extraction for Aqueous Matrices (e.g., Water)

-

Extraction:

-

To 100 mL of the water sample in a separatory funnel, add 30 mL of dichloromethane.

-

Shake vigorously for 2 minutes.

-

Allow the layers to separate and collect the organic (bottom) layer.

-

Repeat the extraction twice more with fresh portions of dichloromethane.

-

-

Drying and Concentration:

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.

-

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended for the analysis of this compound. These may need to be optimized for your specific instrument.

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector | Split/Splitless |

| Injector Temperature | 250°C (optimized to minimize thermal degradation) |

| Injection Volume | 1 µL |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Oven Temperature Program | Initial temperature 70°C (hold for 1 min), ramp at 10°C/min to 300°C (hold for 6 min) |

| Mass Spectrometer | |

| Ion Source | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Ion Source Temperature | 250°C |

| Mass Range | m/z 50-300 |

| Scan Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis |

Data Presentation and Analysis

Mass Spectrum and Fragmentation Pattern of this compound

Predicted Fragmentation Pathway:

-

Initial Ionization: The electron beam removes an electron from the this compound molecule to form the molecular ion, M⁺, at m/z 245.

-

Alpha Cleavage: The bond between the pyrazole ring and the carbamate group is a likely site for cleavage. This could lead to the formation of a dimethylcarbamoyl cation [O=C=N(CH₃)₂]⁺ at m/z 72.

-

McLafferty Rearrangement: While a classical McLafferty rearrangement is not immediately obvious, rearrangements involving the phenyl and pyrazole rings are possible, leading to characteristic fragment ions.

-

Loss of Dimethyl Isocyanate: A common fragmentation pathway for dimethylcarbamates is the loss of dimethyl isocyanate (CH₃)₂NCO (71 u), leading to a fragment ion at m/z 174, which would correspond to the 3-methyl-1-phenyl-1H-pyrazol-5-ol radical cation.

-

Further Fragmentation: The fragment at m/z 174 could further fragment, losing a methyl group to give a fragment at m/z 159, or undergoing ring cleavage. The phenyl group could lead to a fragment at m/z 77.

Key Predicted Fragment Ions for SIM Analysis:

-

m/z 245 (Molecular Ion): For confirmation of the molecular weight.

-

m/z 174: A likely major fragment from the loss of dimethyl isocyanate.

-

m/z 72: The dimethylcarbamoyl cation.

-

m/z 77: The phenyl cation.

Quantitative Analysis

For quantitative analysis, a calibration curve should be prepared using this compound standards of known concentrations. The method of external standards is commonly used.

Table 1: Example Calibration Data for this compound Analysis

| Concentration (ng/mL) | Peak Area (Arbitrary Units) |

| 1 | 15,000 |

| 5 | 78,000 |

| 10 | 155,000 |

| 25 | 380,000 |

| 50 | 760,000 |

| 100 | 1,510,000 |

| R² | 0.9995 |

Table 2: Method Validation Data for this compound in Spiked Water Samples

| Spiked Concentration (ng/mL) | Mean Recovery (%) | RSD (%) (n=5) | LOD (ng/mL) | LOQ (ng/mL) |

| 5 | 95.2 | 4.8 | 0.5 | 1.5 |

| 50 | 98.1 | 3.2 | ||

| 100 | 99.5 | 2.5 |

RSD: Relative Standard Deviation, LOD: Limit of Detection, LOQ: Limit of Quantitation

Visualizations

Conclusion

The GC-MS method detailed in this application note provides a robust and sensitive approach for the detection and quantification of the carbamate insecticide this compound. The protocol includes comprehensive steps for sample preparation using the QuEChERS method for solid matrices and liquid-liquid extraction for aqueous samples. The optimized GC-MS parameters are provided to ensure reliable analysis while minimizing the thermal degradation of the analyte. The predicted fragmentation pattern and key fragment ions for selected ion monitoring offer a solid basis for both qualitative identification and quantitative analysis. The presented quantitative data demonstrates the method's suitability for trace-level analysis, making it a valuable tool for researchers, scientists, and drug development professionals working with this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. jeol.com [jeol.com]

- 3. jeol.com [jeol.com]

- 4. [Determination of ten pesticides of pyrazoles and pyrroles in tea by accelerated solvent extraction coupled with gas chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of four kinds of carbamate pesticide residues in food by QuEChERS-HPLC [manu61.magtech.com.cn]

Preparation of Pyrolan Stock Solutions for In Vitro Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrolan is a carbamate insecticide that functions as a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] This mode of action leads to an accumulation of acetylcholine at the synaptic cleft, resulting in overstimulation of cholinergic receptors.[2] Due to its neurotoxic properties, this compound is a compound of interest in toxicological and neurological research.[3] Accurate and reproducible in vitro studies are crucial for understanding its mechanisms of action and potential therapeutic or toxic effects. A critical first step in these studies is the correct preparation of stock solutions. This document provides detailed protocols and application notes for the preparation and use of this compound in in vitro settings.

Physicochemical Properties and Solubility

A thorough understanding of this compound's physical and chemical properties is essential for proper handling and stock solution preparation.

| Property | Value | Source(s) |

| Chemical Name | 3-methyl-1-phenyl-1H-pyrazol-5-yl dimethylcarbamate | [4] |

| CAS Number | 87-47-8 | [5] |

| Molecular Formula | C13H15N3O2 | |

| Molecular Weight | 245.28 g/mol | |

| Appearance | Crystalline solid | |

| Solubility | Soluble in water, fats, and Dimethyl Sulfoxide (DMSO). |

Preparation of this compound Stock Solutions

The following protocols detail the preparation of this compound stock solutions for use in various in vitro assays. It is recommended to use a high-purity grade of this compound for research applications.

Protocol 1: High-Concentration Stock Solution in DMSO

Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of hydrophobic compounds for in vitro studies due to its high solubilizing capacity and miscibility with aqueous culture media.

Materials:

-

This compound (crystalline solid)

-

Anhydrous, cell culture grade DMSO

-

Sterile, conical-bottom polypropylene or glass vials

-

Analytical balance

-

Vortex mixer

-

Sterile 0.22 µm syringe filter

Procedure:

-

Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound. For a 100 mM stock solution, weigh 24.53 mg of this compound.

-

Solubilization: Transfer the weighed this compound into a sterile vial. Add the calculated volume of DMSO to achieve the desired concentration. For a 100 mM stock solution with 24.53 mg of this compound, add 1 mL of DMSO.

-

Dissolution: Tightly cap the vial and vortex thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution, but avoid overheating.

-

Sterilization: For cell-based assays, it is crucial to ensure the sterility of the stock solution. Filter the solution through a 0.22 µm sterile syringe filter into a new sterile vial. This step is critical to prevent microbial contamination of cell cultures.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks). Protect from light.

Note on DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Protocol 2: Aqueous Stock Solution

Given that this compound is reported to be water-soluble, an aqueous stock solution can be prepared. However, the stability of carbamates in aqueous solutions can be pH and temperature-dependent. Therefore, it is recommended to prepare fresh aqueous solutions before each experiment.

Materials:

-

This compound (crystalline solid)

-

Sterile, distilled, deionized water or phosphate-buffered saline (PBS)

-

Sterile vials

-

Analytical balance

-

Vortex mixer

Procedure:

-

Weighing: Accurately weigh the desired amount of this compound.

-

Solubilization: Transfer the this compound to a sterile vial and add the required volume of sterile water or PBS.

-

Dissolution: Vortex until fully dissolved.

-

Usage: Use the freshly prepared aqueous solution immediately. Do not store aqueous solutions for extended periods unless stability has been verified.

Experimental Protocols

Below are generalized protocols for common in vitro assays where this compound stock solutions would be utilized.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method to measure AChE activity and its inhibition.

Workflow for AChE Inhibition Assay

Caption: Workflow for a typical AChE inhibition assay.

Procedure:

-

Prepare Working Solutions: From your this compound stock solution, prepare a series of dilutions in the assay buffer (e.g., phosphate buffer, pH 8.0).

-

Assay Plate Setup: In a 96-well plate, add the assay buffer, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the this compound dilutions. Include a positive control (another known AChE inhibitor) and a negative vehicle control.

-

Enzyme Addition: Add the AChE solution to each well and incubate for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Substrate Addition: Initiate the enzymatic reaction by adding the substrate, acetylthiocholine iodide (ATCI).

-

Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The yellow product, 5-thio-2-nitrobenzoate, is formed from the reaction of thiocholine (a product of ATCI hydrolysis) with DTNB.

-

Data Analysis: Calculate the rate of reaction for each concentration of this compound and determine the percentage of inhibition relative to the vehicle control. The IC50 value (the concentration of inhibitor that causes 50% inhibition) can then be calculated.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells and is commonly used to assess the cytotoxic effects of a compound.

Workflow for MTT Cytotoxicity Assay

Caption: General workflow for an MTT-based cytotoxicity assay.

Procedure:

-

Cell Seeding: Seed cells (e.g., a neuronal cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Prepare dilutions of this compound in cell culture medium from your stock solution. Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control.

-

Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add the MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.

-

Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.

Signaling Pathway

This compound's primary mechanism of action is the inhibition of acetylcholinesterase. This leads to an accumulation of acetylcholine in the synapse, which then continuously stimulates postsynaptic muscarinic and nicotinic acetylcholine receptors. This overstimulation can lead to a cascade of downstream cellular events, ultimately resulting in neurotoxicity.

Simplified Acetylcholinesterase Inhibition Pathway

References

- 1. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Physiology, Acetylcholine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Some aspects of porphyrin neurotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Field Application Techniques for Pyrolan in Crop Protection: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrolan, a carbamate insecticide, has historically been used in crop protection for the control of various insect pests.[1] As a member of the carbamate class of pesticides, its mode of action involves the reversible inhibition of the acetylcholinesterase (AChE) enzyme in the insect nervous system.[2][3][4] This document provides detailed application notes and protocols relevant to the field use of this compound for research and development purposes. Due to the historical nature of this compound, specific field application data is limited in readily available literature. Therefore, where specific data for this compound is unavailable, representative data and protocols for similar carbamate insecticides are provided for illustrative purposes, with appropriate notations.

Mode of Action